molecular formula C12H10Br2N2O B1484570 2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one CAS No. 2097952-39-9

2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one

Cat. No. B1484570
CAS RN: 2097952-39-9
M. Wt: 358.03 g/mol
InChI Key: UHMRMELUVJWGMS-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one, also known as BEDP, is a pyridazinone compound that has been extensively studied in the past few decades. It has been used in a variety of scientific research applications, from drug design to biochemistry and physiology.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds similar to "2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one" often focuses on their synthesis and structural analysis. For example, the study by Bortoluzzi et al. (2011) details the structural characteristics of a compound with a related bromophenyl group, highlighting the importance of intermolecular interactions and the formation of polymeric structures through specific bonding patterns (Bortoluzzi, Souza, Joussef, & Meyer, 2011). These structural insights are crucial for understanding how such compounds can be utilized in further chemical synthesis and material science applications.

Reactivity and Chemical Transformations

The reactivity of brominated compounds is another area of significant interest. Studies have investigated how brominated moieties influence the course of reactions with nucleophiles, as seen in the work by Potikha, Turelik, & Kovtunenko (2009), where the bromination of certain ketones led to the formation of furans and thiophenes (Potikha, Turelik, & Kovtunenko, 2009). This study underscores the utility of brominated compounds in synthesizing heterocyclic structures, a common theme in pharmaceutical research and development.

Antioxidant and Biological Activities

Exploring the biological activities of bromophenols, Olsen et al. (2013) and Li et al. (2011) demonstrate the antioxidant properties of bromophenols isolated from red algae (Olsen, Hansen, Isaksson, & Andersen, 2013); (Li, Li, Gloer, & Wang, 2011). These findings suggest that structurally similar compounds, such as "2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one," could potentially exhibit similar bioactivities, making them of interest in the search for new antioxidant agents.

properties

IUPAC Name

2-(2-bromoethyl)-6-(2-bromophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O/c13-7-8-16-12(17)6-5-11(15-16)9-3-1-2-4-10(9)14/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMRMELUVJWGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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